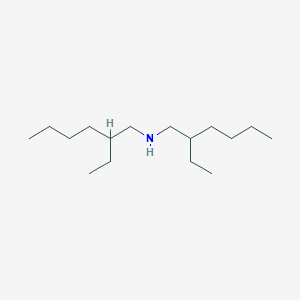
Bis(2-ethylhexyl)amine
Cat. No. B085733
Key on ui cas rn:
106-20-7
M. Wt: 241.46 g/mol
InChI Key: SAIKULLUBZKPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04259309
Procedure details


Using a mixture of 1,155 g of tri-(2-ethylhexyl)-amine and 1,155 g of xylene (850 l/hr), 505.4 kg of 9.85 percent strength hydrochloric acid containing sodium chloride (250 ml/hr) were extracted in counter-current at 50° C. in the course of 1,913 hours. The extract was subjected to hydrochloride cleavage in the cleavage column at 148°-152° C.; it gave a total of 46.9 kg of hydrogen chloride, of which about one-third was obtained as concentrated hydrochloric acid, alongside hydrogen chloride gas. Since the cleavage takes place virtually quantitatively, an extraction rate of 94.2% can be calculated from the stated amount of HCl. To regenerate the amine, 100 ml per hour of the bottom product from the cleavage column were constantly passed over the adsorption column filled with aluminum oxide. After completion of the example, 1.036 g out of the 1,155 g of tri-(2-ethylhexyl)-amine employed were recovered unchanged; this corresponds to a loss of 119 g or 10.3% relative to amine employed. In addition, di-(2-ethyl-hexyl)-amine in an amount corresponding to 40 g of tertiary amine preparable therefrom could be isolated from the regeneration process. If this is taken into account, the amine loss is reduced to 6.8%. Relative to hydrogen chloride produced, the amine loss is calculated to be 0.17%.

[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[O-2].[Al+3].[O-2].[O-2].[Al+3].[CH2:7]([CH:9]([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:10][N:11](CC(CC)CCCC)[CH2:12][CH:13]([CH2:18][CH3:19])[CH2:14][CH2:15][CH2:16][CH3:17])[CH3:8]>>[CH2:18]([CH:13]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:12][NH:11][CH2:10][CH:9]([CH2:7][CH3:8])[CH2:28][CH2:29][CH2:30][CH3:31])[CH3:19] |f:1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Al+3].[O-2].[O-2].[Al+3]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(CN(CC(CCCC)CC)CC(CCCC)CC)CCCC
|
Step Five
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(CNCC(CCCC)CC)CCCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 40 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
